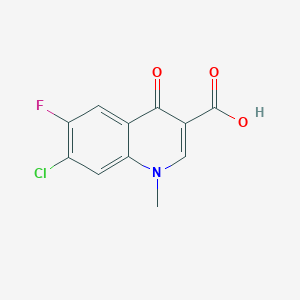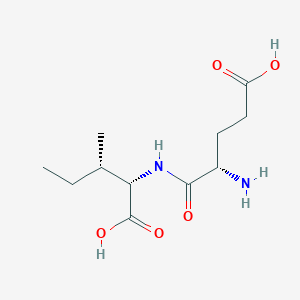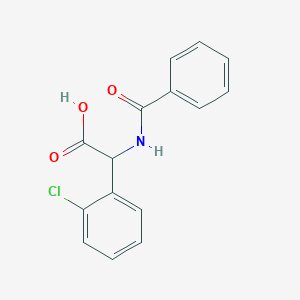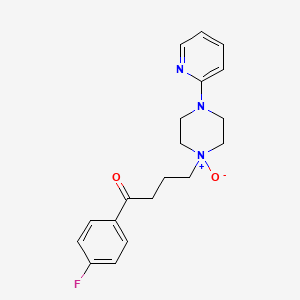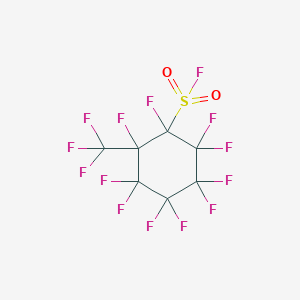
Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid with low toxicity and high chemical and thermal stability . This compound is notable for its unique structure, which includes a cyclohexane ring substituted with sulfonyl fluoride and multiple fluorine atoms, making it highly stable and resistant to various chemical reactions .
Méthodes De Préparation
Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- can be synthesized through the reaction of fluorinated cyclohexane derivatives. One common method involves the reaction of fluorinated cyclohexane sulfonyl fluoride with fluorinated cyclohexane sulfonyl chloride . The reaction conditions typically require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to achieve high purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including substitution and addition reactions. Due to its high fluorine content, it is highly resistant to oxidation and reduction reactions. Common reagents used in these reactions include strong bases and nucleophiles, which can displace the sulfonyl fluoride group . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include fluorinated derivatives with modified functional groups .
Applications De Recherche Scientifique
Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- has a wide range of scientific research applications. In chemistry, it is used as a reagent for introducing fluorinated groups into organic molecules, which can enhance their stability and reactivity . In biology and medicine, it is studied for its potential use in drug development, particularly for designing molecules with improved pharmacokinetic properties . In the industry, it is utilized in the production of advanced materials, such as liquid crystals and dielectric materials, due to its unique electronic properties .
Mécanisme D'action
The mechanism by which cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- exerts its effects involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules . This interaction can lead to the formation of stable covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application, but they often include enzymes and proteins with nucleophilic active sites .
Comparaison Avec Des Composés Similaires
Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- can be compared with other fluorinated sulfonyl fluorides, such as perfluorobutanesulfonyl fluoride and perfluorohexanesulfonyl fluoride . These compounds share similar properties, such as high stability and resistance to chemical reactions, but differ in their molecular structures and specific applications. Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- is unique due to its cyclohexane ring structure, which provides distinct electronic and steric properties .
Propriétés
Numéro CAS |
68318-34-3 |
|---|---|
Formule moléculaire |
C7F14O2S |
Poids moléculaire |
414.12 g/mol |
Nom IUPAC |
1,2,2,3,3,4,4,5,5,6-decafluoro-6-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C7F14O2S/c8-1(7(18,19)20)2(9,10)3(11,12)4(13,14)5(15,16)6(1,17)24(21,22)23 |
Clé InChI |
SLYWOXPMQGKVAU-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C(C1(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


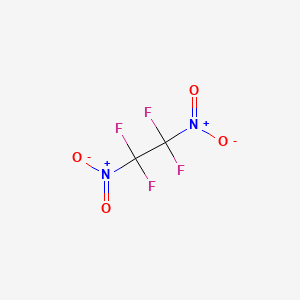
![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)
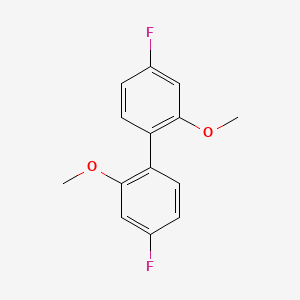
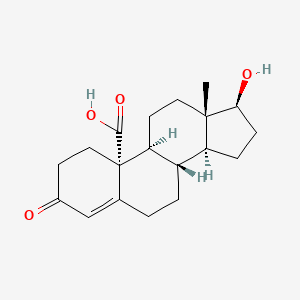
![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
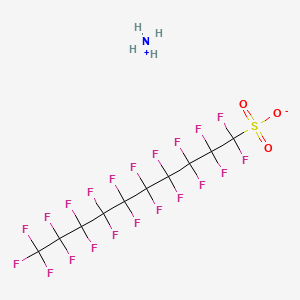
![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)

